molecular formula C18H31B B1588712 R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane CAS No. 73624-47-2

R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane

Cat. No. B1588712
CAS RN: 73624-47-2
M. Wt: 258.3 g/mol
InChI Key: VCDGSBJCRYTLNU-CJGYBVCLSA-N
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Description

R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, also known as R-IPC-BH, is a boron-containing compound that has gained significant attention in the field of organic chemistry. This compound is a chiral borane reagent that has been widely used as a powerful reducing agent in organic synthesis. Its unique structure and properties make it a valuable tool in the development of new synthetic methods and the production of complex organic molecules.

Scientific Research Applications

Asymmetric Reductions and Stereoselectivity

R-Alpine-Borane, known chemically as B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, demonstrates high stereoselectivity, particularly in the reduction of d-benzaldehydes, achieving nearly 100% stereoselectivity. This is attributed to the significant size disparity of groups on either side of the carbonyl in these reactions (Zhu, Reyes, & Meyer, 2009). Additionally, R-Alpine-Borane and its derivatives, like B-Iso-2-n-Propylapopinocampheyl-9-borabicyclo[3.3.1]nonane, have been used for the chiral reduction of Alpha, Beta-Acetylenic Ketones and Alpha-Keto Esters, showing higher optical induction compared to Alpine-Borane (Brown, Ramachandran, Weissman, & Swaminathan, 1991).

Influence on Asymmetric Reduction of Halo-Ketones

R-Alpine-Borane has been compared with other reducing agents for the asymmetric reduction of halo-ketones. Studies show variations in rate and enantioselectivity between different reducing agents, highlighting the unique properties of R-Alpine-Borane (Ramachandran, Gong, & Teodorovic, 2007).

Catalysis and Mechanism Studies

R-Alpine-Borane has been a subject of studies in catalysis and mechanism exploration. For example, 9-Borabicyclo[3.3.1]nonane, a component of R-Alpine-Borane, has been used as a metal-free catalyst for hydroboration reactions. Such studies provide insights into the catalytic mechanisms and potential applications in organic synthesis (Ramos et al., 2019).

Applications in Asymmetric Synthesis

The utility of R-Alpine-Borane in asymmetric synthesis has been highlighted in various studies. Its use in the synthesis of chirally deuterated compounds demonstrates its versatility and importance in producing optically active compounds (Xu & Price, 2004).

Exploration of Boron Compounds

Research involving R-Alpine-Borane often extends to broader studies on boron compounds, exploring their synthesis, reactions, and potential applications in various fields of chemistry (Soderquist, Huertas, & Medina, 1998).

properties

IUPAC Name

9-[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3/t12-,13+,14?,15?,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDGSBJCRYTLNU-CJGYBVCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(C2CCCC1CCC2)[C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432857
Record name 9-[(1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane

CAS RN

64106-79-2, 73624-47-2
Record name (R)-Alpine borane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64106-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-[(1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-Alpine-Boraneâ?¢ Alpine-Borane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane
Reactant of Route 2
R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane
Reactant of Route 3
R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane
Reactant of Route 4
R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane
Reactant of Route 5
R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane
Reactant of Route 6
R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane

Citations

For This Compound
1
Citations
J Donges, S Hofmann, JC Walter, J Reichertz… - …, 2021 - thieme-connect.com
Starting from 5-methylhexanal and (S)-configured N-propargylprolinol ethers, coupling delivered N-(4-hydroxynon-2-ynyl)prolinol derivatives as mixtures of C4 diastereomers. …
Number of citations: 2 www.thieme-connect.com

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